molecular formula C8H12O2 B3045306 3-Cyclohexene-1-acetic acid CAS No. 10468-32-3

3-Cyclohexene-1-acetic acid

Cat. No. B3045306
CAS RN: 10468-32-3
M. Wt: 140.18 g/mol
InChI Key: ZSSAXGUMEUVSOC-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-acetic acid, also known as δ3-Cyclohexenecarboxylic acid, δ3-Cyclohexenylcarboxylic acid, 1-Cyclohexene-4-carboxylic acid, 3-Cyclohexenecarboxylic acid, 1,2,3,6-Tetrahydrobenzoic acid, Kyselina 1,2,5,6-tetrahydrobenzoova, NSC 44712, NSC 44883, cyclohex-3-ene-1-carboxylic acid . It has a molecular formula of C7H10O2 and a molecular weight of 126.1531 .


Synthesis Analysis

The synthesis of this compound can be achieved through the esterification of cyclohexene with acetic acid . Another study showed that E. coli esterase BioH was engineered for improved S-enantioselectivity towards methyl (R,S)-3-cyclohexene-1-carboxylate, providing a greener way of preparing (S)-3-cyclohexene-1-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . Cyclohexane, a related compound, is known to adopt non-planar conformations to eliminate eclipsing and angle strain .


Chemical Reactions Analysis

The esterification of cyclohexene with acetic acid is a key reaction involving this compound . The apparent activation energy (Ea) for this reaction is 60.0 kJ mol −1, which is lower than that of cyclohexene hydration .


Physical And Chemical Properties Analysis

This compound is a chemical compound with physical and chemical properties that can be measured without changing its identity . These properties include color, density, hardness, and melting and boiling points .

Scientific Research Applications

Esterification Catalyst

3-Cyclohexene-1-acetic acid: serves as a crucial component in catalytic processes. Researchers have explored its use in esterification reactions, particularly in the conversion of cyclohexene to cyclohexyl acetate . Notably, bifunctionalized heteropolyacid-based ionic liquids hybrid solid acid catalysts (BLA-HPA-ILs) have been synthesized by combining Brønsted acidic ionic liquid [Bis–Bs–BDMAEE]HPW12O40 with metallic oxide. Among these catalysts, the 1/2 Cu [Bis–Bs–BDMAEE]HPW12O40 catalyst exhibits excellent performance in the esterification process .

Pharmaceutical Intermediates

1-Cyclohexene-1-acetic acid: finds application as a pharmaceutical intermediate. Its role lies in the synthesis of various pharmaceutical compounds. Although it was originally part of the Alfa Aesar product portfolio, it remains relevant in drug development and production .

Analytical Chemistry

Researchers employ This compound in analytical techniques. For instance, liquid chromatography-mass spectrometry (LC-MS) methods utilize this compound for quantitative analysis. While LC-MS is versatile, it’s less widespread than other chromatographic mass spectrometric techniques. Nevertheless, it plays a crucial role in understanding chemical processes and identifying compounds .

Catalysis for Chlorocyclohexane Production

The compound [Mn(salen)Cl] has demonstrated catalytic activity in the production of chlorocyclohexane. This process involves the chlorination of cyclohexene, yielding chlorocyclohexane as a key product. The compound’s catalytic performance is noteworthy, especially at different temperatures .

Mechanism of Action

Target of Action

The primary targets of 3-Cyclohexene-1-acetic acid are enzymes involved in the esterification and hydrogenation processes . For instance, in the production of cyclohexanol, a key intermediate in the production of ε-caprolactam, this compound interacts with enzymes like E. coli esterase BioH .

Mode of Action

This compound interacts with its targets through esterification and hydrogenation processes . In the esterification process, cyclohexene is esterified with acetic acid to form cyclohexyl acetate . The apparent activation energy for this esterification is 60.0 kJ mol−1, which is lower than that of cyclohexene hydration . In the hydrogenation process, cyclohexyl acetate is converted to cyclohexanol .

Biochemical Pathways

The biochemical pathways affected by this compound involve the esterification of cyclohexene with acetic acid to form cyclohexyl acetate, followed by its hydrogenation to cyclohexanol . This process is part of the cyclohexene esterification–hydrogenation pathway for the production of cyclohexanol . Additionally, cyclohexanecarboxylic acid, a metabolite in the degradation pathway of dodecylcyclohexane, can be further oxidized to muconic acid via 1-cyclohexene-1-carboxylic acid and benzoic acid .

Pharmacokinetics

For instance, the esterification of cyclohexene with acetic acid has been shown to have a high conversion rate .

Result of Action

The result of the action of this compound is the production of cyclohexanol, a key intermediate in the production of ε-caprolactam . This process shows both a high overall atom economy of 99.4% and a much higher catalytic efficiency than the phenol hydrogenation process .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the esterification and hydrogenation processes . Moreover, the presence of certain catalysts, such as the La-promoted Cu/ZnO/SiO2 catalyst, can enhance the conversion and selectivity of these reactions .

Safety and Hazards

3-Cyclohexene-1-acetic acid is harmful in contact with skin and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of ingestion or inhalation, immediate medical attention is advised .

Future Directions

Future research could focus on improving the synthesis process of 3-Cyclohexene-1-acetic acid. For instance, an increase in the concentration of acetic acid could bring the reaction toward the positive reaction side for this reversible reaction . Additionally, the use of biocatalysis as an alternative route for the synthesis of this compound could be explored further .

properties

IUPAC Name

2-cyclohex-3-en-1-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSAXGUMEUVSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507685
Record name (Cyclohex-3-en-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10468-32-3
Record name (Cyclohex-3-en-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexene-1-acetic acid
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